TNPA HCl
CAS No.: 1114452-57-1
Cat. No.: VC0149746
Molecular Formula: C19H21NO3 . HCl
Molecular Weight: 347.84
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1114452-57-1 |
---|---|
Molecular Formula | C19H21NO3 . HCl |
Molecular Weight | 347.84 |
Introduction
Chemical Identity and Structure
TNPA HCl belongs to the propanolamine family of compounds and serves as a hydrochloride salt of tri-new propanolamine (TNPA). The compound is synthesized as part of a process that also produces related compounds MNPA (Mono-new Propanolamine) and DNPA (Di-new Propanolamine) . These new propanolamines are isomers of ethanolamines, with TNPA HCl being a key intermediate in the production of TNPA, which has been noted to possess chemical properties similar to thanomin but with potentially enhanced performance characteristics . The structural configuration of TNPA HCl includes a triple substitution pattern on the propanolamine base structure, with the hydrochloride salt formation providing stability and specific reactivity profiles that differ from the free base form.
Structurally, TNPA HCl is synthesized through a process that involves the stepwise addition of propylene oxide to ammonium chloride, suggesting a molecular arrangement consistent with other tertiary amine hydrochlorides. The tertiary amine center in TNPA HCl makes it a valuable precursor for various industrial and research applications where controlled release of the free base TNPA is required. As with other alkyl alcohol amine compounds, the presence of both amine and alcohol functional groups contributes to the compound's chemical versatility and reactivity patterns.
Relationship to Other Propanolamines
TNPA HCl is chemically related to MNPA HCl and DNPA HCl, which are mono-substituted and di-substituted analogues, respectively. The patent literature indicates that these compounds belong to the alkyl alcohol amine homologue series and share chemical conduct similarities with thanomin compounds . TNPA is described as an isomer of ethanolamines, with slight variations in physical properties but fundamentally similar chemical characteristics. This relationship positions TNPA HCl within an important class of chemical intermediates used in various industrial processes.
Synthesis Methodology
The synthesis of TNPA HCl follows a methodical process involving specific raw materials, reaction conditions, and separation techniques. The procedure outlined in the patent literature provides a comprehensive approach to producing TNPA HCl alongside related compounds MNPA HCl and DNPA HCl.
Raw Materials and Initial Setup
The primary raw materials for TNPA HCl synthesis are propylene oxide (PO) and ammonium chloride, which are combined in a specific molar ratio for optimal yield. The typical ratio involves 1 mole of ammonium chloride to 2.0-3.0 moles of PO . The reaction begins by adding water and ammonium chloride to a reaction kettle, creating an aqueous solution that serves as the reaction medium. This approach represents an improvement over traditional methods that use liquefied ammonia, offering advantages in terms of cost and handling safety .
Isolation and Purification
Following the reaction, the isolation of TNPA HCl involves several key steps:
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Removal of excess PO through reclamation
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Dehydration under reduced pressure
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Cooling to induce crystallization
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Filtration to separate the crystalline TNPA HCl
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Washing with minimal water
Physical and Chemical Properties
TNPA HCl exhibits specific physical and chemical properties that make it valuable for various applications. While the available research provides limited direct characterization of TNPA HCl's properties, several key attributes can be identified.
Solubility and Solution Behavior
The solubility profile of TNPA HCl can be inferred from the synthesis and conversion processes described in the patent literature. TNPA HCl demonstrates solubility in water, as evidenced by its presence in aqueous reaction mixtures . Additionally, it appears to be soluble in methanol, as methanol solutions are used in the conversion of TNPA HCl to TNPA. This solubility in polar solvents is consistent with the compound's ionic nature as a hydrochloride salt.
Thermal Properties
Conversion to TNPA
Conversion Process
The conversion of TNPA HCl to TNPA involves a reaction with a basic methanol solution. Specifically, TNPA HCl is reacted with either:
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Methanol solution containing equivalent sodium methylate, or
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Methanol solution containing equivalent caustic soda (sodium hydroxide)
The reaction is conducted under stirring conditions, allowing for the dissociation of TNPA from its hydrochloride salt form. This produces free TNPA and sodium chloride as a by-product .
Purification of TNPA
Following the conversion reaction, TNPA undergoes a purification process consisting of:
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Filtration to remove sodium chloride
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Reclamation of methanol from the filtrate
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Dehydration under reduced pressure
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Vacuum fractionation at 2 mmHg, collecting the fraction that distills at 140-145°C
This process yields TNPA with a purity of ≥95%, as indicated in the embodiment examples provided in the patent literature . The high purity level suggests effective separation from potential impurities and by-products.
Yield and Efficiency
Table 1: TNPA Production Yields from Various Process Embodiments
Embodiment | Approximate Yield (%) | TNPA Purity (%) | Notes |
---|---|---|---|
Standard Process | 80 | ≥90 | Using fresh raw materials |
Recycled Process | Up to 100 | ≥90 | Using recycled filtrate and washing solution |
Embodiment 5 | Not specified | ≥95 | Using sodium methylate for conversion |
Comparative Analysis of Production Methods
The synthesis method for TNPA HCl described in the available research offers several advantages over alternative approaches, positioning it as a potentially preferred route for industrial production.
Advantages of the Current Method
The TNPA HCl synthesis method using PO and ammonium chloride offers several notable advantages:
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Lower operational temperature and pressure requirements (60-100°C, ≤0.3MPa) compared to alternative methods, reducing energy consumption and equipment costs
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Use of readily available and relatively inexpensive raw materials, particularly the substitution of ammonium chloride for liquefied ammonia
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Simple equipment requirements with lower capital investment needs
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Ease of product separation through crystallization
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Prevention of side reactions that can occur under alkaline conditions, such as hydrolysis of PO to propylene glycol
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Environmental benefits described as "energy-saving, emission-reducing, low-carbon and environment-friendly"
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Generation of sodium chloride as the only significant by-product, which can be repurposed for producing ammonium chloride or sodium bicarbonate
Process Parameters Comparison
The synthesis of TNPA HCl involves specific process parameters that can be adjusted to optimize yield and product quality. Table 2 compares the key process parameters for different stages of TNPA HCl production.
Table 2: Process Parameters for TNPA HCl Synthesis Stages
Process Stage | Temperature Range (°C) | Pressure (MPa) | PO Addition (% of total) | Primary Product |
---|---|---|---|---|
Initial Reaction | 60-80 | ≤0.3 | 40 | MNPA·HCl + partial DNPA·HCl |
Secondary Reaction | 70-100 | ≤0.3 | 33 | TNPA·HCl |
Direct TNPA·HCl Synthesis | 60-100 | ≤0.3 | 100 | TNPA·HCl |
Applications and Future Research Directions
While the available research focuses primarily on the synthesis and conversion of TNPA HCl rather than its applications, potential uses can be inferred from its chemical classification and properties.
Research Limitations and Future Directions
The available research on TNPA HCl is limited primarily to synthesis methods rather than applications or detailed characterization. Future research directions might include:
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Comprehensive characterization of TNPA HCl's physical and chemical properties
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Exploration of specific industrial and research applications
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Development of optimized production methods for large-scale manufacturing
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Investigation of structure-activity relationships compared to related compounds
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Environmental and toxicological assessments to ensure safe handling and use
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